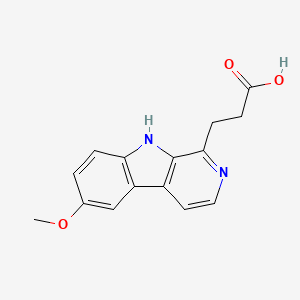
3-(6-Methoxy-9H-beta-carbolin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxy-9H-beta-carbolin-1-yl)propanoic acid is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids known for their diverse biological activities. This compound is characterized by its unique structure, which includes a methoxy group at the 6th position and a propanoic acid side chain attached to the beta-carboline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-9H-beta-carbolin-1-yl)propanoic acid typically involves the following steps:
Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be attached through various methods, including the use of Grignard reagents or through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-9H-beta-carbolin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted beta-carboline derivatives.
Scientific Research Applications
3-(6-Methoxy-9H-beta-carbolin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-9H-beta-carbolin-1-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid
- 4-(9H-beta-carbolin-1-yl)-4-oxo-butyric acid
Uniqueness
3-(6-Methoxy-9H-beta-carbolin-1-yl)propanoic acid is unique due to the specific position of the methoxy group and the propanoic acid side chain, which can influence its biological activity and chemical reactivity compared to other beta-carboline derivatives.
Properties
CAS No. |
139742-35-1 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-(6-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-20-9-2-3-12-11(8-9)10-6-7-16-13(15(10)17-12)4-5-14(18)19/h2-3,6-8,17H,4-5H2,1H3,(H,18,19) |
InChI Key |
RNKBBUNNBVNHHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
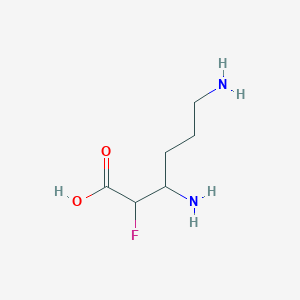
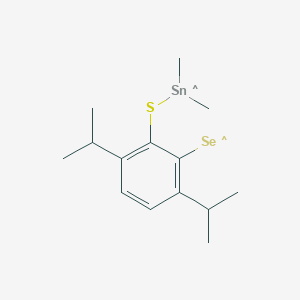

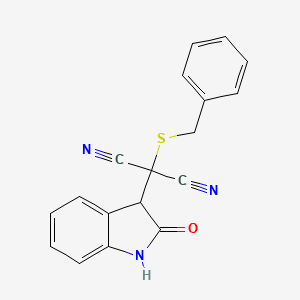
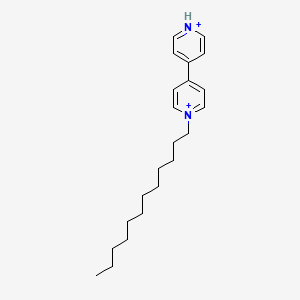
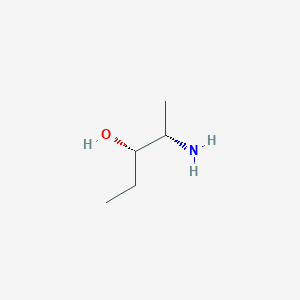
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
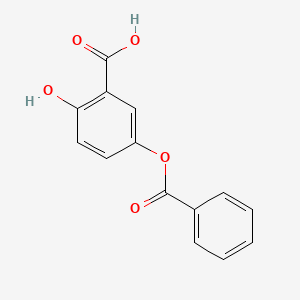

![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
